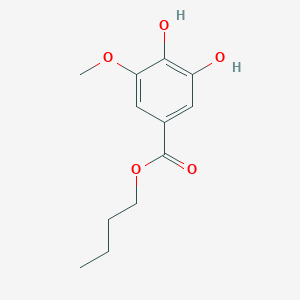

Butyl 3,4-dihydroxy-5-methoxybenzoate

Description

Properties

CAS No. |

108853-29-8 |

|---|---|

Molecular Formula |

C12H16O5 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

butyl 3,4-dihydroxy-5-methoxybenzoate |

InChI |

InChI=1S/C12H16O5/c1-3-4-5-17-12(15)8-6-9(13)11(14)10(7-8)16-2/h6-7,13-14H,3-5H2,1-2H3 |

InChI Key |

JGTHQQZVTFSNHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC(=C(C(=C1)OC)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related butyl esters, highlighting differences in properties, hazards, and applications.

Structural and Physicochemical Properties

*Note: Data for this compound inferred from structural analogs.

- Polarity and Solubility: The hydroxyl and methoxy groups in this compound likely increase its polarity compared to non-polar esters like butyl acrylate.

- Thermal Stability: Butyl Carbitol Acetate’s high boiling point (246.7°C) suggests superior thermal stability compared to simpler esters like butyl acetate. The target compound’s stability remains uncharacterized but may depend on phenolic group oxidation susceptibility.

Research Findings and Gaps

- Toxicity Data : Butyl acrylate’s aquatic toxicity (LC50 >1–10 mg/L) highlights the need for similar studies on the target compound, particularly given its polar substituents.

- Regulatory Status : Butyl acrylate is listed in global chemical inventories (e.g., TSCA, IECSC) , whereas the target compound’s regulatory status remains unverified.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Butyl 3,4-dihydroxy-5-methoxybenzoate, and how can hydroxyl group protection be optimized?

- Methodological Answer : The synthesis typically involves esterification of 3,4-dihydroxy-5-methoxybenzoic acid with butanol under acidic catalysis (e.g., H₂SO₄ or DCC). To prevent undesired side reactions during esterification, hydroxyl groups can be protected using benzyl or acetyl groups. For example, benzylation with benzyl bromide in the presence of K₂CO₃ in acetone is effective, followed by catalytic hydrogenation (H₂/Pd-C) for deprotection . Solvent selection (e.g., dry DCM or THF) and inert atmospheres (N₂/Ar) are critical to minimize oxidation of phenolic groups.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm ester formation (e.g., butyl chain protons at δ ~0.9–1.7 ppm, carbonyl at ~165–170 ppm) and aromatic substitution patterns.

- IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and hydroxyl groups (broad peak at ~3200–3500 cm⁻¹ if unprotected).

- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254–280 nm).

- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z ~254.22 for C₁₂H₁₄O₅) via ESI or MALDI-TOF .

Advanced Research Questions

Q. How does the ester chain length (methyl vs. butyl) influence the compound’s antioxidant efficacy in neuroprotective studies?

- Methodological Answer : The butyl group enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to methyl esters. To evaluate this:

- Perform in vitro antioxidant assays (e.g., DPPH radical scavenging, ORAC) under standardized conditions (pH 7.4, 37°C).

- Compare neuroprotection in oxidative stress models (e.g., H₂O₂-induced neuronal cell death) using SH-SY5Y or PC12 cells.

- Conduct in vivo studies measuring glutathione levels and lipid peroxidation markers (e.g., MDA) in rodent brains post-administration .

Q. What strategies can resolve low yields in coupling reactions during the synthesis of substituted benzoate derivatives?

- Methodological Answer :

- Catalyst Optimization : Replace traditional acid catalysts with DCC/DMAP or Mitsunobu conditions (DIAD, PPh₃) for milder esterification.

- Solvent Polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in SN2 mechanisms.

- Temperature Control : Gradual heating (40–60°C) avoids thermal degradation of sensitive methoxy/hydroxy groups.

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track progress and adjust stoichiometry dynamically .

Q. How can researchers address discrepancies in reported bioactivity data across different studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HT-22 for neuroprotection) and positive controls (e.g., Trolox for antioxidants).

- Dose-Response Validation : Test a wide concentration range (e.g., 1–100 μM) to identify IC₅₀ values and rule out cytotoxicity.

- Batch-to-Batch Consistency : Verify compound purity (>95% via HPLC) and stability (e.g., degradation under light or humidity) .

Specialized Methodological Questions

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- QSAR Models : Predict logP (lipophilicity) and BBB permeability using tools like SwissADME or Molinspiration.

- Molecular Docking : Simulate interactions with targets (e.g., σ2 receptors or Keap1-Nrf2 pathways) using AutoDock Vina or Schrödinger Suite.

- MD Simulations : Assess stability in lipid bilayers (GROMACS) to estimate membrane penetration efficiency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability in aqueous vs. nonpolar solvents?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) in solvents like water, ethanol, and DMSO. Monitor via HPLC.

- pH-Dependent Hydrolysis : Evaluate ester bond cleavage at pH 2–10 using phosphate buffers.

- Structural Confirmation : Post-degradation, isolate byproducts (e.g., free acid via LC-MS) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.